Isobutyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate
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Overview
Description
Isobutyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with isobutanol, followed by the acylation of the resulting ester with 2-isopropyl-5-methylphenoxyacetyl chloride. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Isobutyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isobutyl 4-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound
Properties
Molecular Formula |
C23H29NO4 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-methylpropyl 4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C23H29NO4/c1-15(2)13-28-23(26)18-7-9-19(10-8-18)24-22(25)14-27-21-12-17(5)6-11-20(21)16(3)4/h6-12,15-16H,13-14H2,1-5H3,(H,24,25) |
InChI Key |
BHPSJZGEMOMEAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C |
Origin of Product |
United States |
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